N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
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Overview
Description
N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the phenylureido group further enhances its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Introduction of the Phenylureido Group: The phenylureido group can be introduced by reacting the thiazole derivative with phenyl isocyanate.
Ethylation: The final step involves the ethylation of the compound to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylureido group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
Receptor Binding: It can bind to specific receptors in cancer cells, inducing apoptosis.
Pathway Modulation: It can modulate inflammatory pathways, reducing inflammation
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Patellamide A: A natural product with a thiazole ring, known for its cytotoxic properties.
Uniqueness
N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is unique due to the presence of the phenylureido group, which enhances its biological activities compared to other thiazole derivatives. Its specific combination of functional groups allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Biological Activity
N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula: C13H14N4OS
- Molecular Weight: 270.34 g/mol
- IUPAC Name: this compound
This compound exhibits its biological effects through various mechanisms:
- Enzyme Inhibition: It inhibits enzymes involved in bacterial cell wall synthesis, which contributes to its antibacterial effects.
- Receptor Binding: The compound binds to specific receptors in cancer cells, potentially inducing apoptosis.
- Pathway Modulation: It modulates inflammatory pathways, thereby reducing inflammation.
Antibacterial Activity
Research indicates that thiazole derivatives, including this compound, show promising antibacterial properties. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains by disrupting cell wall synthesis mechanisms.
Antifungal Activity
The antifungal activity was evaluated using modified EUCAST protocols against common fungal pathogens. The compound exhibited significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .
Table 1: Antifungal Activity of Thiazole Derivatives
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
N-Ethyl Thiazole | 1.23 | Candida parapsilosis |
Ketoconazole | Similar | Candida spp. |
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it effectively reduced pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
The compound's anticancer potential was assessed through cytotoxicity tests against various cancer cell lines. Notably, it demonstrated selective cytotoxicity with IC50 values indicating significant effectiveness against specific cancer types while sparing normal cells .
Table 2: Cytotoxicity Analysis Against Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
NIH/3T3 | >1000 |
Cancer Cell Line A | 148.26 |
Cancer Cell Line B | 187.66 |
Case Studies and Research Findings
- In Vitro Studies: A series of synthesized thiazole derivatives were tested for their biological activities. Compounds similar to this compound showed notable stability and interaction with key enzymes involved in fungal ergosterol biosynthesis, which is critical for fungal cell viability .
- ADME Studies: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound was evaluated to assess its drug-likeness characteristics. Results indicated favorable pharmacokinetic properties that support further development as a therapeutic agent.
Properties
IUPAC Name |
N-ethyl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-2-15-12(19)8-11-9-21-14(17-11)18-13(20)16-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,19)(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPCGONUVIDJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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